2-Bromo-4,6-diphenylnicotinonitrile
Description
General Context of Pyridine (B92270) and Nicotinonitrile Scaffolds
Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. nih.govnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and reactivity to molecules. nih.gov Its precursor, dihydropyridine (B1217469), is also a prevalent structural unit in many pharmaceutical agents. nih.gov
Nicotinonitrile, or 3-cyanopyridine, is a derivative of pyridine that has garnered considerable interest due to its versatile chemical nature and the diverse pharmacological activities exhibited by its derivatives. ekb.egekb.egresearchgate.net The presence of the cyano group (-CN) provides a valuable synthetic handle for further functionalization and contributes to the electronic properties of the molecule. ekb.egcore.ac.uk The development of efficient synthetic routes to polysubstituted pyridines and nicotinonitriles, often through one-pot multicomponent reactions, is an active area of research. core.ac.ukacs.orgacs.orgorganic-chemistry.orgnih.gov These methods aim to construct these privileged heterocyclic scaffolds with high efficiency and control over the substitution pattern. acs.orgacs.orgorganic-chemistry.org
Significance of Halogenation and Aryl Substitution Patterns on Nicotinonitrile Derivatives
The introduction of halogen atoms and aryl groups onto the nicotinonitrile scaffold profoundly influences the molecule's physicochemical properties and reactivity. Halogenation, an electrophilic aromatic substitution, can alter the electronic landscape of the aromatic ring. byjus.comlibretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of halogens can deactivate the ring towards further electrophilic attack, while also directing incoming substituents to specific positions. byjus.com The type of halogen and its position on the ring can impact properties like the molecule's photophysical characteristics. rsc.org For instance, the bromination of aromatic compounds is a common strategy to introduce a reactive site for subsequent cross-coupling reactions. libretexts.orgresearchgate.net
Overview of Research Directions for Advanced Nicotinonitrile Derivatives
Current research on advanced nicotinonitrile derivatives is multifaceted, with significant efforts directed towards their application in materials science and as intermediates in the synthesis of more complex molecules. The photophysical properties of substituted nicotinonitriles are of particular interest, with studies exploring their fluorescence behavior in different solvent environments. mdpi.comdntb.gov.ua The solvent-dependent shifts in emission spectra suggest their potential use as fluorescent sensors. mdpi.com
Furthermore, the synthesis of novel nicotinonitrile derivatives continues to be a major focus. researchgate.netarkat-usa.orgnih.govresearchgate.net Researchers are developing new synthetic strategies, including one-pot methodologies and the use of novel catalysts, to access a wider range of substituted nicotinonitriles with diverse functionalities. researchgate.netarkat-usa.org Some of these derivatives are being investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net The exploration of the reactivity of these compounds, particularly the bromo-substituted derivatives, opens avenues for the synthesis of novel heterocyclic systems through subsequent chemical transformations. enamine.net
Synthetic Routes to 2-Bromo-4,6-diphenylnicotinonitrile and Its Analogs
The synthesis of this compound is a process that involves the strategic construction of the core nicotinonitrile ring system, followed by the specific introduction of a bromine atom at the 2-position. The methodologies employed often prioritize efficiency, atom economy, and the ability to generate structural diversity, making multicomponent reactions a cornerstone of the synthetic approach.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOWNRJNSJRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355949 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82127-26-2 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Bromo 4,6 Diphenylnicotinonitrile
Nucleophilic Substitution Reactions at the C2-Bromine Center
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The presence of a halogen at the C2 position, as in 2-Bromo-4,6-diphenylnicotinonitrile, provides a prime site for nucleophilic aromatic substitution (SNAr) reactions.
Mechanism of Nucleophilic Aromatic Substitution on Halogenated Nicotinonitriles
The SNAr mechanism is the most significant pathway for nucleophilic substitution on aromatic rings like pyridine. wikipedia.org This process typically involves a two-step addition-elimination sequence. nih.gov Initially, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This intermediate is stabilized by the delocalization of the negative charge, which is effectively accommodated by the electron-withdrawing nitrogen atom in the pyridine ring. wikipedia.orguoanbar.edu.iq The aromaticity of the ring is temporarily disrupted during this stage. youtube.com In the subsequent elimination step, the leaving group departs, and the aromaticity of the pyridine ring is restored, resulting in the net substitution product. youtube.com
For SNAr reactions to proceed efficiently, the aromatic ring is often activated by electron-withdrawing groups. wikipedia.org In the case of this compound, the nitrile group and the nitrogen atom of the pyridine ring act as activating groups, facilitating nucleophilic attack.
Reactivity Trends of Halogen Substituents in Pyridine Systems
In SNAr reactions, the nature of the halogen leaving group can significantly influence the reaction rate. A commonly observed reactivity order for halogens in activated aryl systems is F > Cl ≈ Br > I. wikipedia.orgnih.gov This trend is often referred to as the "element effect" and is considered evidence for a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se
However, the reactivity order can vary depending on the specific nucleophile and reaction conditions. sci-hub.se For instance, in reactions of 2-halopyridines with sodium thiophenoxide, the reactivity order was found to be I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond might be involved in the rate-determining step. sci-hub.se In contrast, reactions with benzyl (B1604629) alcohol followed the more typical F > Cl > Br > I order. sci-hub.se In some cases, particularly with pyridinium (B92312) ions, the deprotonation of the addition intermediate can become the rate-determining step, leading to a different reactivity pattern where the influence of the halogen is less pronounced (2-F ~ 2-Cl ~ 2-Br ~ 2-I). nih.govresearchgate.net
Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles
| Nucleophile | Reactivity Order |
| Sodium Thiophenoxide | I > Br > Cl > F |
| Benzyl Alcohol | F > Cl > Br > I |
| Phenylacetonitrile | No significant difference |
| Piperidine (B6355638) (on N-methylpyridinium) | 2-F ~ 2-Cl ~ 2-Br ~ 2-I |
This table illustrates how the relative reactivity of halogens as leaving groups in 2-halopyridines can be influenced by the nature of the attacking nucleophile.
Effects of Remote Phenyl Substituents on C2-Reactivity
Studies on related systems have shown that substituents on the pyridine ring can significantly impact reactivity. For instance, the presence of an additional electron-withdrawing group can enhance the rate of SNAr reactions. researchgate.net Conversely, steric hindrance from bulky substituents can impede the approach of the nucleophile to the reaction center. chemrxiv.org In the context of this compound, the phenyl groups at C4 and C6 could sterically hinder the attack of a nucleophile at the C2 position. The planarity of the molecule and the degree of charge transfer between the ferrocene (B1249389) donor and the acceptor groups can be influenced by the presence of phenyl rings, which in turn affects the molecule's properties. rsc.org The phenyl ring itself can also act as an internal nucleophile in what is known as neighboring group participation, forming a phenonium ion intermediate and influencing the reaction's stereochemistry and rate. libretexts.org
Scope of Nucleophiles in Displacement Reactions
A wide variety of nucleophiles can be employed in the displacement of the bromine atom in 2-bromopyridine (B144113) systems. These include:
Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy groups, respectively. libretexts.org For example, 2-bromopyridine reacts with sodium hydroxide (B78521) to yield 2-hydroxypyridine. libretexts.org Reactions with benzyl alcohol have also been reported. sci-hub.se
Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of 2-thiopyridines. chemrxiv.org
Nitrogen Nucleophiles: Amines, both primary and secondary, as well as ammonia (B1221849), are commonly used to synthesize 2-aminopyridine (B139424) derivatives. youtube.compressbooks.pub The Chichibabin reaction, for instance, involves the amination of pyridine with sodium amide. wikipedia.org
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or nitriles, can also participate in these substitution reactions. chemrxiv.orgacs.org
The choice of nucleophile, solvent, and reaction conditions (e.g., temperature, use of a catalyst) can be optimized to achieve the desired substitution product in good yield. sci-hub.sechemrxiv.org
Transformations Involving the Nitrile (C≡N) Group
The nitrile group in this compound offers another site for chemical modification, most notably through reduction to a primary amine.
Reduction of the Nitrile Group to Amines
The reduction of nitriles is a direct and efficient method for the synthesis of primary amines. acsgcipr.org This transformation involves the addition of hydrogen across the carbon-nitrogen triple bond, typically proceeding through an imine intermediate. acsgcipr.org
Several reagents and methods are available for the reduction of nitriles, including:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel with hydrogen gas. acsgcipr.orgresearchgate.netcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the starting nitrile or imine intermediate, ammonia is sometimes added to the reaction mixture. acsgcipr.orgcommonorganicchemistry.com
Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. researchgate.netncert.nic.in Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for this transformation. commonorganicchemistry.com
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol, in the presence of a catalyst (e.g., a ruthenium complex) to achieve the reduction. acsgcipr.org
The choice of reducing agent and conditions is crucial, especially when other functional groups are present in the molecule that could also be reduced. For N-containing heterocyclic compounds like pyridines, reagents such as LiAlH₄ in dry ether or THF are often effective. researchgate.net
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/Method | Typical Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, catalyst | Can produce secondary/tertiary amine byproducts. acsgcipr.orgcommonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, catalyst | Often requires elevated pressure. researchgate.net Can form amine byproducts. commonorganicchemistry.com |
| LiAlH₄ | Dry ether or THF | Powerful reducing agent. researchgate.netncert.nic.in |
| BH₃-THF / BH₃-SMe₂ | THF, often with heating | Effective borane complexes for nitrile reduction. commonorganicchemistry.com |
| Transfer Hydrogenation | Hydrogen donor (e.g., isopropanol), catalyst | Avoids the direct handling of hydrogen gas. acsgcipr.org |
This table summarizes common methods for the reduction of the nitrile group to a primary amine, a key transformation for this compound.
Hydrolysis and Other Nitrile Derivatizations
The nitrile (cyanide) group is a versatile functional handle that can be converted into a variety of other functional groups.
Hydrolysis: The nitrile group of this compound is expected to undergo hydrolysis under either acidic or basic conditions.
Acid-catalyzed hydrolysis: Treatment with strong aqueous acids, such as sulfuric acid or hydrochloric acid, would likely first produce the corresponding amide, 2-Bromo-4,6-diphenylnicotinamide. Prolonged reaction times or harsher conditions would lead to the formation of the carboxylic acid, 2-Bromo-4,6-diphenylnicotinic acid.
Base-catalyzed hydrolysis: Reaction with a strong base like sodium hydroxide, followed by an acidic workup, would also yield the carboxylic acid. The intermediate amide can sometimes be isolated under carefully controlled conditions.
Other Nitrile Derivatizations:
Reduction: The nitrile group can be reduced to a primary amine, (2-Bromo-4,6-diphenylpyridin-3-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to introduce a flexible aminomethyl substituent.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. For example, reaction with methylmagnesium bromide would yield 1-(2-Bromo-4,6-diphenylpyridin-3-yl)ethan-1-one.
A summary of potential nitrile derivatization reactions is presented in Table 1.
| Reagent(s) | Product | Functional Group Transformation |
| H₃O⁺ | 2-Bromo-4,6-diphenylnicotinamide | Nitrile to Amide |
| H₃O⁺ (prolonged) | 2-Bromo-4,6-diphenylnicotinic acid | Nitrile to Carboxylic Acid |
| 1. NaOH, H₂O; 2. H₃O⁺ | 2-Bromo-4,6-diphenylnicotinic acid | Nitrile to Carboxylic Acid |
| LiAlH₄ or H₂, Catalyst | (2-Bromo-4,6-diphenylpyridin-3-yl)methanamine | Nitrile to Primary Amine |
| R-MgX, then H₃O⁺ | 1-(2-Bromo-4,6-diphenylpyridin-3-yl)alkan-1-one | Nitrile to Ketone |
Table 1. Predicted Derivatization Reactions of the Nitrile Group in this compound. This table outlines the expected products from various transformations of the nitrile functionality based on general chemical principles.
Cyclization Reactions Utilizing the Nitrile Moiety
The nitrile group, in conjunction with the adjacent bromo substituent, provides a valuable platform for the synthesis of fused heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution of the bromine atom followed by an intramolecular cyclization involving the nitrile group.
Formation of Fused Pyrimidines: Reaction with amidines could lead to the formation of pyrimido[2,3-b]pyridine derivatives. The amidine would first displace the bromide, and the newly introduced amino group would then attack the nitrile carbon to form the fused pyrimidine (B1678525) ring.
Formation of Fused Triazines: Similarly, reaction with hydrazine (B178648) or substituted hydrazines could be employed to construct fused pyridotriazine systems.
Synthesis of Tetrazoles: The [2+3] cycloaddition reaction of the nitrile group with an azide, such as sodium azide, is a common method for the synthesis of tetrazoles. This would yield a 5-(2-Bromo-4,6-diphenylpyridin-3-yl)tetrazole, which could serve as a bioisostere for a carboxylic acid group in medicinal chemistry applications.
Reactivity of the Phenyl Substituents at C4 and C6
The two phenyl rings at the C4 and C6 positions of the pyridine core are susceptible to electrophilic aromatic substitution reactions. The reactivity of these rings will be influenced by the electronic nature of the substituted pyridine ring to which they are attached.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
Potential electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the meta-position of one or both phenyl rings.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield the corresponding meta-halogenated derivatives.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are anticipated to be difficult due to the deactivating nature of the pyridine substituent.
Directed Functionalization of Phenyl Moieties
Achieving regioselective functionalization of the phenyl rings at specific positions other than meta would likely require a directed metalation strategy. This would involve the introduction of a directing group onto the phenyl ring, which could then direct an organometallic base (like an organolithium reagent) to deprotonate the ortho-position. The resulting aryl-lithium or aryl-magnesium species could then be trapped with various electrophiles. Without such a directing group, achieving high regioselectivity for ortho or para functionalization would be challenging.
Oxidation and Reduction Pathways of the Pyridine Core and Substituents
Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide would be more activated towards electrophilic substitution on the pyridine ring itself, potentially allowing for the introduction of substituents that are otherwise difficult to install.
Reduction:
Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., H₂ over PtO₂ or Pd/C) at elevated pressure and temperature. This would result in the formation of 2-Bromo-4,6-diphenylpiperidine-3-carbonitrile. Partial reduction to a dihydropyridine (B1217469) derivative might also be possible under specific conditions.
Reductive Dehalogenation: The bromo substituent at the C2 position can be removed via catalytic hydrogenation or by using other reducing agents, which would yield 4,6-diphenylnicotinonitrile.
Nitrile Group Reduction: As mentioned in section 3.2.2, the nitrile group can be reduced to a primary amine.
Exploration of Rearrangement Mechanisms
There is no information available in the searched literature regarding rearrangement reactions specifically involving this compound. In general, substituted pyridines can undergo various rearrangement reactions under specific conditions, such as thermal or photochemical stimuli, or in the presence of strong bases. For instance, rearrangements involving the migration of substituents around the pyridine ring have been observed in some systems. However, without experimental data, any discussion of potential rearrangement pathways for this compound would be purely speculative.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4,6 Diphenylnicotinonitrile
Solid-State Structural Determination by X-ray Diffraction (XRD)
No published X-ray diffraction data for 2-Bromo-4,6-diphenylnicotinonitrile could be located. Consequently, information regarding its crystal structure is unavailable.
Crystal System, Space Group, and Unit Cell Parameters
Specific data on the crystal system, space group, and unit cell parameters for this compound are not available in the reviewed scientific literature.
Molecular Geometry and Conformations within the Crystal Lattice
Without crystallographic data, a definitive description of the molecular geometry, including bond lengths, bond angles, and the conformational arrangement of the phenyl rings relative to the nicotinonitrile core within a crystal lattice, cannot be provided.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
A detailed analysis of the specific intermolecular interactions, such as the potential for hydrogen bonding, π-π stacking between the aromatic rings, or halogen bonding involving the bromine atom, is contingent on crystallographic studies, which are currently absent from the literature.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis and the generation of fingerprint plots are powerful tools for the quantitative and qualitative assessment of intermolecular contacts. However, these analyses are derived from crystal structure data, which is not available for this compound.
Energy Framework Computations for Supramolecular Architecture Stability
Computational energy framework analysis, which helps in understanding the stability of the supramolecular architecture by calculating interaction energies, requires the input of a determined crystal structure. As this is not available, such computations have not been reported.
Solution-State Spectroscopic Characterization
While it is probable that researchers have synthesized and characterized this compound using techniques such as NMR and IR spectroscopy for routine identification, detailed solution-state spectroscopic studies that would provide a comprehensive characterization for an advanced scientific article are not present in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques) for Connectivity and Stereochemical Assignment
NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the analogous compound, 2-Amino-4,6-diphenylnicotinonitrile, aromatic protons of the two phenyl rings and the single proton on the pyridine (B92270) ring appear in the downfield region of 7.25-8.03 ppm. mdpi.com A characteristic singlet for the pyridine proton (H-5) is observed around 7.25 ppm. mdpi.com For this compound, a similar pattern is expected for the phenyl ring protons. However, the chemical shift of the H-5 proton would be influenced by the replacement of the electron-donating amino group with the electronegative bromine atom. This substitution would likely shift the H-5 signal slightly downfield. Crucially, the broad singlet associated with the -NH₂ protons (around 5.38 ppm in the amino-analogue) would be absent in the spectrum of the bromo-derivative. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In 2-Amino-4,6-diphenylnicotinonitrile, carbon signals are observed across a range from approximately 88 ppm to 161 ppm. mdpi.com Key signals include those for the nitrile carbon (-C≡N) near 117 ppm and the carbons of the pyridine and phenyl rings. mdpi.comnih.gov For the bromo-derivative, the most significant change would be observed at the C-2 position, where the bromine is attached. The C-Br bond would induce a notable shift in the C-2 signal compared to the C-NH₂ signal in the analogue. Other carbons in the pyridine ring (C-3, C-4, C-5, C-6) would also experience shifts, albeit smaller, due to the altered electronic effects.
2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. These experiments would definitively link the proton signals to their corresponding carbon atoms and confirm the connectivity between the phenyl rings and the central nicotinonitrile scaffold.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Analogous 2-Amino-4,6-diphenylnicotinonitrile in CDCl₃. mdpi.com
| ¹H NMR (700 MHz) | ¹³C NMR (176 MHz) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.03 (dd, J = 7.9, 1.8 Hz, 2H) | Aromatic | 160.23 | Pyridine Ring |
| 7.67 (dd, J = 7.9, 1.7 Hz, 2H) | Aromatic | 159.85 | Pyridine Ring |
| 7.55 (q, J = 7.7, 7.0 Hz, 3H) | Aromatic | 155.15 | Pyridine Ring |
| 7.52–7.49 (m, 3H) | Aromatic | 137.96 | Phenyl Ring |
| 7.25 (s, 1H) | H-5 (Pyridine) | 136.95 | Phenyl Ring |
| 5.38 (s, 2H) | -NH₂ | 130.22 | Phenyl Ring |
| 129.85 | Phenyl Ring | ||
| 128.97 | Phenyl Ring | ||
| 128.83 | Phenyl Ring | ||
| 128.19 | Phenyl Ring | ||
| 127.34 | Phenyl Ring | ||
| 117.15 | -C≡N | ||
| 111.32 | Pyridine Ring | ||
| 88.33 | Pyridine Ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy is used to identify the specific functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule based on the vibrations of its bonds. For 2-Amino-4,6-diphenylnicotinonitrile, characteristic absorption bands are observed for the amino (N-H) and cyanide (-C≡N) groups. mdpi.com The N-H stretching vibrations appear as distinct bands in the 3300-3500 cm⁻¹ region, while a strong peak corresponding to the C≡N stretch is found around 2205 cm⁻¹. mdpi.comnih.gov
For this compound, the IR spectrum would be expected to show the following key features:
Absence of N-H stretching: The bands between 3300-3500 cm⁻¹ would be absent.
Presence of C≡N stretching: A strong, sharp absorption band around 2205-2230 cm⁻¹ would be present, confirming the nitrile functional group.
Aromatic C-H stretching: Bands would appear just above 3000 cm⁻¹.
C=C and C=N stretching: Aromatic and pyridine ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
C-Br stretching: A vibration corresponding to the carbon-bromine bond would be expected, typically in the lower frequency (fingerprint) region of the spectrum, often between 500 and 680 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the phenyl rings and the C≡N bond would be expected to produce strong signals in the Raman spectrum.
Table 2: Key IR Absorption Bands for the Analogous 2-Amino-4,6-diphenylnicotinonitrile. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3463, 3299 | N-H stretching (amino group) |
| 2205 | -C≡N stretching (nitrile group) |
| 1637, 1572, 1548 | C=C and C=N stretching (aromatic and pyridine rings) |
| 756, 699 | C-H bending (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extensive conjugation involving the two phenyl rings and the nicotinonitrile core constitutes a large chromophore, which is expected to absorb light in the UV or visible region. The primary electronic transitions are of the π→π* and n→π* type. mdpi.com
For the amino-analogue, these transitions lead to absorption bands in the UV-Vis spectrum. mdpi.com Replacing the powerful electron-donating amino group with the less donating and more electronegative bromine atom would likely alter the energy of the molecular orbitals. This change is predicted to increase the HOMO-LUMO energy gap, resulting in a hypsochromic shift (blue shift) of the main absorption band compared to its amino-substituted counterpart.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry provides information on the molecular weight and structural fragments of the compound.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₁₈H₁₁BrN₂). This exact mass serves as a definitive confirmation of the elemental formula.
Fragmentation Pathway: The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks for the molecular ion (M⁺ and M+2) that are separated by two mass units and have almost equal intensity. libretexts.org
Common fragmentation pathways under electron ionization (EI) would likely involve:
Loss of a bromine radical (·Br) to give a stable cation.
Loss of HBr.
Fission of the phenyl rings.
For the amino-analogue, the protonated molecular ion [M+H]⁺ is observed at m/z 271.9693. mdpi.com For the bromo-derivative, the molecular ion peaks would be expected around m/z 334 and 336.
Photophysical Properties: Electronic Transitions and Solvent Effects
The photophysical properties describe how the molecule interacts with light, including absorption and subsequent emission processes like fluorescence.
Fluorescence Emission and Excitation Spectra
Many highly conjugated systems like diphenylnicotinonitriles are fluorescent. Studies on the amino-analogues show that they are indeed fluorescent, with emission properties that can be influenced by substituents. nih.govbohrium.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound would be expected to exhibit fluorescence emission at a longer wavelength (a red-shifted energy) than its absorption, a phenomenon known as the Stokes shift.
However, the presence of the bromine atom could significantly impact fluorescence intensity. Bromine, as a heavy atom, can enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This provides an alternative, non-radiative decay pathway that competes with fluorescence, potentially leading to a lower fluorescence quantum yield compared to the amino-analogue.
Solvatochromic Behavior of Emission Maxima
Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. nih.gov This effect is prominent in molecules where there is a significant change in dipole moment between the ground state and the excited state.
Studies on 2-Amino-4,6-diphenylnicotinonitriles have demonstrated significant positive solvatochromism, where the fluorescence emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. mdpi.comresearchgate.net This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. mdpi.com As shown for the amino-analogue in the table below, the emission maximum shifts from 394 nm in the non-polar toluene (B28343) to 427 nm in the polar methanol. mdpi.com
A similar positive solvatochromic behavior would be expected for this compound, as it also possesses an asymmetric electronic structure. The magnitude of the shift would depend on the difference in dipole moments between its ground and excited states, which would be modulated by the bromo-substituent.
Table 3: Solvatochromic Shift in Fluorescence Emission Maxima (λₘₐₓ) for the Analogous 2-Amino-4,6-diphenylnicotinonitrile in Various Solvents. mdpi.com
| Solvent | Emission λₘₐₓ (nm) |
|---|---|
| Toluene | 394 |
| Tetrahydrofuran (THF) | 416 |
| Dichloromethane (DCM) | 418 |
| Dimethyl Sulfoxide (DMSO) | 419 |
| Methanol (MeOH) | 427 |
Computational and Theoretical Chemistry Studies of 2 Bromo 4,6 Diphenylnicotinonitrile
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and ground state properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters. For 2-Bromo-4,6-diphenylnicotinonitrile, DFT calculations provide a foundational understanding of its geometry, reactivity, and electronic characteristics.
Geometric Optimization and Vibrational Frequency Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometric optimization. For this compound, this process would involve minimizing the energy of the molecule to find its equilibrium geometry. Theoretical studies on analogous compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, have utilized DFT methods with basis sets like 6-311G(d,p) to achieve this. nih.gov The optimized structure of this compound is expected to feature a nearly planar pyridine (B92270) core, with the two phenyl rings twisted at certain dihedral angles relative to the central ring.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of bonds. These theoretical spectra can be compared with experimental data for validation of the computational method.
Molecular Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
Molecular reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity and the sites at which it is most likely to undergo chemical reactions.
Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive atoms. For this compound, the Fukui functions would likely indicate the nitrogen atom of the nitrile group and the pyridine nitrogen as potential sites for electrophilic attack, while the carbon atoms of the pyridine and phenyl rings would be susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution within a molecule. It plots the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyridine and nitrile groups, making them attractive sites for electrophiles. The hydrogen atoms of the phenyl rings would exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Compositions)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the pyridine ring, while the LUMO is expected to be distributed over the electron-deficient pyridine and nitrile moieties. The energy gap would provide insights into the molecule's electronic transitions and its potential as an electronic material.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests high kinetic stability |
Charge Distribution and Electronic Properties
Analysis of the charge distribution provides a detailed picture of how electrons are shared among the atoms in a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. In this compound, the nitrogen and bromine atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atoms bonded to them will have positive partial charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited state properties. This is particularly important for understanding a molecule's photophysical behavior, such as its absorption and emission of light.
TD-DFT calculations can predict the electronic absorption spectrum of this compound by calculating the energies and oscillator strengths of its electronic transitions. The results would likely show strong absorption in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. These theoretical spectra can be invaluable for interpreting experimental UV-Vis spectroscopic data.
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~ 350 nm | ~ 0.4 | HOMO → LUMO |
| S0 → S2 | ~ 300 nm | ~ 0.2 | HOMO-1 → LUMO |
| S0 → S3 | ~ 270 nm | ~ 0.6 | HOMO → LUMO+1 |
Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search of scientific literature and academic databases, it has been determined that there is insufficient published research available to construct the requested article on the computational and theoretical chemistry of This compound .
The specific and detailed nature of the required content, including subsections on the prediction of electronic spectra, characterization of excited states, and molecular dynamics simulations, necessitates dedicated studies on this particular compound. The performed searches did not yield any papers containing this specific information for this compound.
While computational studies have been published for structurally similar compounds, such as 2-amino-4,6-diphenylnicotinonitrile and 2-methoxy-4,6-diphenylnicotinonitrile, the strict adherence to the user's instructions—to focus solely on this compound—prevents the use of data from these analogues. Extrapolating findings from different molecules would not meet the scientific accuracy and specificity required for the article.
Consequently, without the necessary source data for this compound, it is not possible to generate the thorough and informative article as outlined in the prompt.
Applications in Advanced Organic Synthesis
2-Bromo-4,6-diphenylnicotinonitrile as a Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a variety of fused heterocyclic systems. The presence of the bromine atom at the C2-position of the pyridine (B92270) ring allows for nucleophilic substitution reactions, leading to the formation of new rings.
A notable example is its use in the synthesis of 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine derivatives. In a documented synthetic route, this compound is reacted with hydrazine (B178648). nih.govorganic-chemistry.org This reaction proceeds via a nucleophilic attack of the hydrazine at the C2-position, displacing the bromo group and leading to the formation of the pyrazole (B372694) ring fused to the pyridine core. This transformation is a key step in the generation of a new family of compounds with potential applications in medicinal chemistry, specifically as inhibitors of the MNK1/2 kinases. nih.govorganic-chemistry.org
The synthesis of these pyrazolo[3,4-b]pyridine derivatives highlights the utility of this compound as a versatile precursor. The general reaction scheme is as follows:
Reaction of this compound with hydrazine to form a pyrazolo[3,4-b]pyridine derivative.
This reaction demonstrates how the strategic placement of the bromo substituent facilitates the construction of complex, multi-ring systems, which are often scaffolds for biologically active molecules.
Strategic Role in Cross-Coupling Reactions for C-C and C-N Bond Formation at the C2-Position
The bromine atom at the C2-position of this compound is ideally suited for participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation:
The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful method for creating C-C bonds. nih.govresearchgate.netfrontiersin.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general applicability of this reaction to 2-bromopyridines suggests its potential for creating novel 2-aryl-4,6-diphenylnicotinonitrile derivatives. researchgate.net Such reactions would allow for the introduction of a wide range of aryl and heteroaryl substituents at the C2-position, significantly expanding the structural diversity of the resulting compounds.
A general representation of a potential Suzuki-Miyaura coupling reaction is shown below:
Hypothetical Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination for C-N Bond Formation:
Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide. nih.govwikipedia.orglibretexts.orgbeilstein-journals.orgacsgcipr.org This reaction is a highly effective method for the synthesis of arylamines. The application of the Buchwald-Hartwig amination to this compound would enable the introduction of a diverse array of primary and secondary amines at the C2-position, leading to the synthesis of various 2-amino-4,6-diphenylnicotinonitrile derivatives. nih.govwikipedia.orglibretexts.orgbeilstein-journals.orgacsgcipr.org
A general scheme for a potential Buchwald-Hartwig amination is as follows:
Hypothetical Buchwald-Hartwig amination of this compound.
The ability to perform these cross-coupling reactions at the C2-position is a testament to the strategic importance of the bromo substituent in this compound, providing a gateway to a vast chemical space of novel pyridine derivatives.
Utilization of the Nitrile Functionality in Building Complex Molecular Architectures
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, thereby enabling the construction of more complex molecular architectures.
Hydrolysis to Amides and Carboxylic Acids:
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. nih.govsigmaaldrich.com The partial hydrolysis to the corresponding amide, 2-bromo-4,6-diphenylnicotinamide, would introduce a new functional group capable of participating in further synthetic transformations. Complete hydrolysis would lead to the formation of 2-bromo-4,6-diphenylnicotinic acid. These transformations allow for the introduction of key functionalities often found in biologically active molecules.
Cycloaddition Reactions:
The carbon-nitrogen triple bond of the nitrile group can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. This type of reaction would introduce a new heterocyclic ring system, further increasing the molecular complexity and providing access to compounds with different physicochemical properties. While specific examples with this compound are not prevalent in the literature, the general reactivity of nitriles in such cycloadditions is well-established.
The strategic manipulation of the nitrile group, in concert with the reactivity at the C2-position, offers a powerful approach to the synthesis of highly functionalized and complex molecules derived from this compound.
Contribution to Diversity-Oriented Synthesis of Polysubstituted Pyridine Derivatives
Diversity-oriented synthesis (DOS) aims to efficiently generate a collection of structurally diverse molecules from a common starting material. This compound is an excellent scaffold for DOS due to its multiple reactive sites that can be selectively addressed.
The synthesis of the aforementioned 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine derivatives is a prime example of how this compound contributes to DOS. nih.govorganic-chemistry.org By starting with this compound, a complex heterocyclic system is rapidly assembled.
Furthermore, the potential to combine reactions at the C2-position (cross-coupling) with transformations of the nitrile group allows for a combinatorial approach to generating a library of diverse polysubstituted pyridine derivatives. For instance, a Suzuki-Miyaura coupling could be followed by a hydrolysis of the nitrile group, or a Buchwald-Hartwig amination could be followed by a cycloaddition reaction of the nitrile. This multi-directional approach allows for the systematic exploration of chemical space around the 4,6-diphenylnicotinonitrile core, which is a key principle of diversity-oriented synthesis.
The ability to generate a wide array of analogs from a single, readily accessible precursor underscores the significant contribution of this compound to the field of diversity-oriented synthesis and the discovery of new chemical entities with potential applications in various fields, including medicinal chemistry and materials science.
Q & A
Basic: What experimental techniques are critical for confirming the structural identity of 2-bromo-4,6-diphenylnicotinonitrile?
Answer:
Key techniques include single-crystal X-ray diffraction (SCXRD) to resolve the 3D crystal lattice and confirm bond angles/lengths, and NMR spectroscopy (¹H, ¹³C) to verify substituent positions. For example, aromatic protons in brominated nicotinonitriles typically appear as doublets in ¹H NMR (δ 7.4–8.5 ppm) due to coupling with adjacent protons, as seen in analogs like 2-bromo-4-phenylnicotinonitrile . SCXRD can also identify intermolecular interactions (e.g., CH–π, π–π stacking) that influence packing .
Advanced: How can density functional theory (DFT) complement experimental data in analyzing the electronic properties of this compound?
Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level can predict:
- HOMO-LUMO gaps (indicative of reactivity; e.g., 4.5–5.0 eV for similar compounds ),
- Molecular electrostatic potential (MEP) surfaces to map nucleophilic/electrophilic sites,
- Aromaticity indices (NICS, ASE) to assess ring delocalization.
Discrepancies between experimental (X-ray) and computed bond lengths (e.g., C–Br deviation >0.02 Å) may signal limitations in basis sets or solvent effects .
Basic: What are the optimal reaction conditions for synthesizing brominated nicotinonitrile derivatives?
Answer:
Synthesis typically involves Ullmann-type coupling or Pd-catalyzed cross-coupling . For 2-bromo-4-phenylnicotinonitrile, reaction conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%),
- Solvent : DMF at 80°C,
- Time : 12–24 hours.
Purification via column chromatography (hexane:EtOAc, 4:1) yields >85% purity. Bromine acts as a directing group, favoring regioselective substitution at the 4- and 6-positions .
Advanced: How do steric and electronic effects of bromine and phenyl groups influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Steric effects : Bulky phenyl groups at C4/C6 hinder access to the C2 bromine, reducing Suzuki-Miyaura coupling efficiency.
- Electronic effects : The electron-withdrawing nitrile group activates the C–Br bond for nucleophilic substitution but deactivates the ring toward electrophilic attack.
Comparative studies with 2-bromo-4,6-dimethylnicotinonitrile show a 30% lower yield in Pd-catalyzed couplings due to increased steric bulk .
Basic: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Answer:
- NMR shifts : Use solvent-corrected DFT calculations (e.g., IEFPCM model) to account for DMSO or CDCl₃ effects.
- Crystallography vs. gas-phase DFT : Include lattice energy calculations (e.g., PIXEL method) to reconcile bond-length discrepancies caused by crystal packing .
Advanced: What strategies mitigate challenges in ADMET prediction for brominated nicotinonitriles?
Answer:
- In silico tools : SwissADME or ProTox-II to predict bioavailability, toxicity.
- Key parameters :
Basic: What spectroscopic "red flags" indicate impurities in synthesized this compound?
Answer:
- ¹H NMR : Extra peaks at δ 2.1–2.5 ppm suggest unreacted acetyl precursors.
- LC-MS : Mass fragments >5% abundance at m/z inconsistent with the parent ion indicate side products.
- IR : Broad O–H stretches (~3400 cm⁻¹) signal residual solvents (e.g., ethanol) .
Advanced: How does halogen bonding in this compound affect its crystallographic packing and solubility?
Answer:
-
Halogen bonds (C–Br···N) : Stabilize crystal lattices (bond energy ~5–10 kJ/mol), reducing solubility in polar solvents.
-
Solubility trends :
Solvent Solubility (mg/mL) DMSO 25–30 Ethanol <5 Chloroform 10–15
Cocrystallization with succinic acid improves aqueous solubility by disrupting halogen bonds .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD50 >500 mg/kg in rats).
- Storage : In amber vials at 2–8°C to prevent photodegradation. Bromine release under heat (>150°C) requires thermal stability testing .
Advanced: How can researchers leverage structure-activity relationships (SAR) to design analogs of this compound with enhanced bioactivity?
Answer:
-
Substituent modulation :
- Replace bromine with iodine for stronger halogen bonding (e.g., 2-iodo-4,6-diphenylnicotinonitrile).
- Introduce electron-donating groups (e.g., –OCH₃) at C4 to enhance π-stacking with target proteins.
-
SAR table :
Analog IC₅₀ (µM) LogP Parent compound 12.3 3.1 4-Methoxy derivative 8.7 2.8 6-Nitro derivative 45.2 3.6
Lower IC₅₀ correlates with reduced LogP and increased H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
